

Application Notes and Protocols: Experimental Model of Brain Ischemia Using JMV 449 Acetate

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Compound of Interest		
Compound Name:	JMV 449 acetate	
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These application notes provide a detailed overview and protocols for utilizing **JMV 449 acetate** in an experimental model of brain ischemia. **JMV 449 acetate**, a potent and metabolically stable neurotensin receptor agonist, has demonstrated neuroprotective effects in preclinical studies of stroke.[1][2]

Introduction

JMV 449 is a pseudopeptide analogue of neurotensin-(8-13) that acts as a potent agonist at neurotensin receptors.[2] In a mouse model of permanent middle cerebral artery occlusion (MCAO), intracerebroventricular (i.c.v.) administration of JMV 449 has been shown to significantly reduce infarct volume.[1] This neuroprotective effect is believed to be mediated, at least in part, by the induction of hypothermia.[1] These characteristics make JMV 449 a valuable tool for investigating the mechanisms of neuroprotection and for the preclinical evaluation of potential therapeutic strategies for ischemic stroke.

Quantitative Data Summary

The following table summarizes the key quantitative data from a study investigating the neuroprotective effects of JMV 449 in a mouse model of permanent MCAO.[1]



Parameter	Vehicle	JMV 449 (0.6 nmol, i.c.v.)
Core Body Temperature		
30 min post-injection	No significant change	↓ 6-7°C
Duration of Hypothermia	N/A	4-5 hours
Infarct Volume		
24 hours post-ischemia	- Baseline	Significantly reduced
14 days post-ischemia	Baseline	Significantly reduced

Experimental Protocols

Animal Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)

The intraluminal suture MCAO model is a widely used and reliable method for inducing focal cerebral ischemia in rodents.[3][4][5]

Materials:

- Male Wistar rats or C57BL/6 mice (250-280g for rats, 20-30g for mice)
- Anesthesia (e.g., isoflurane, ketamine/xylazine)
- Heating pad to maintain body temperature during surgery
- Surgical microscope
- Micro-surgical instruments
- Silicone-coated nylon monofilament suture (size appropriate for the animal)[4]
- · Suturing material for wound closure

Procedure:



- Anesthetize the animal and maintain anesthesia throughout the surgical procedure.
- Place the animal in a supine position on a heating pad to maintain core body temperature at 37°C.
- Make a midline cervical incision and carefully expose the common carotid artery (CCA), the external carotid artery (ECA), and the internal carotid artery (ICA).
- Ligate the CCA proximally and the ECA distally.
- Insert the silicone-coated monofilament suture into the ICA through a small incision in the ECA stump.
- Advance the suture approximately 17-19 mm (for rats) or 9-11 mm (for mice) from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
- For permanent MCAO, the suture is left in place. For transient MCAO, the suture is withdrawn after a defined period (e.g., 60-120 minutes) to allow for reperfusion.[3][6]
- Close the incision with sutures.
- Provide post-operative care, including monitoring for recovery from anesthesia and providing hydration and analgesia as needed.

Administration of JMV 449 Acetate

Materials:

- JMV 449 acetate
- Sterile vehicle (e.g., saline)
- Hamilton syringe
- Stereotaxic apparatus

Procedure (Intracerebroventricular Injection):



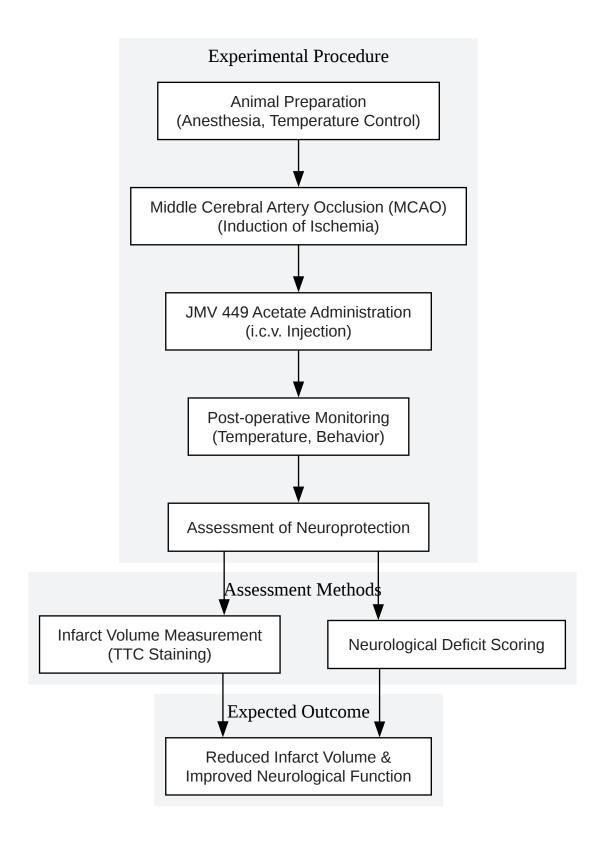
- Anesthetize the animal and mount it in a stereotaxic frame.
- Make a midline incision on the scalp to expose the skull.
- · Identify the bregma.
- Drill a small burr hole over the lateral ventricle using appropriate stereotaxic coordinates (e.g., for mice: 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, 2.0 mm ventral from the dural surface).
- Slowly inject 0.6 nmol of JMV 449 acetate dissolved in the vehicle into the lateral ventricle using a Hamilton syringe.[1]
- Withdraw the needle slowly and suture the scalp incision.
- Monitor the animal's core body temperature.

Assessment of Neuroprotection

- a. Infarct Volume Measurement:
- At a predetermined time point (e.g., 24 hours or 14 days post-MCAO), euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).
- Remove the brain and slice it into coronal sections.
- Stain the sections with a marker for viable tissue, such as 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while the viable tissue will stain red.
- Quantify the infarct volume using image analysis software.
- b. Neurological Deficit Scoring:
- Assess neurological function using a standardized scoring system (e.g., a 5-point scale where 0 = no deficit, 1 = failure to extend contralateral forepaw, 2 = circling, 3 = falling to the contralateral side, 4 = no spontaneous motor activity).

Visualizations

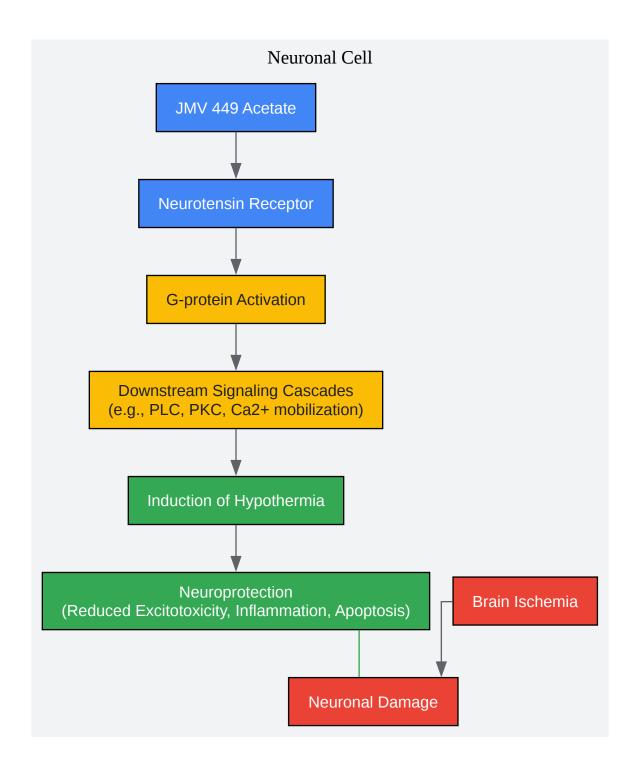




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Caption: Experimental workflow for evaluating JMV 449 in a brain ischemia model.





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Caption: Proposed signaling pathway for JMV 449-mediated neuroprotection.



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